molecular formula C12H14BrN3O B13081890 {[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine CAS No. 790263-26-2

{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13081890
CAS No.: 790263-26-2
M. Wt: 296.16 g/mol
InChI Key: NXLKIDDFWSPYIP-UHFFFAOYSA-N
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Description

{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of {[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents like bromine or N-bromosuccinimide (NBS).

    Attachment of the isopropylamine moiety: This can be done through nucleophilic substitution reactions where the oxadiazole intermediate reacts with isopropylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate or a pharmacophore in drug design.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of {[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar compounds to {[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine include other oxadiazole derivatives with different substituents These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Properties

CAS No.

790263-26-2

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C12H14BrN3O/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,8,14H,7H2,1-2H3

InChI Key

NXLKIDDFWSPYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

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